ACAT Inhibitory Potency Comparison
Phenylpyropene A inhibits acyl-CoA:cholesterol acyltransferase (ACAT) with an IC50 of 0.8 μM in an enzyme assay system [1]. This potency is identical to its closest structural analog, phenylpyropene B (IC50 = 0.8 μM), but represents a markedly lower potency compared to pyripyropene A (IC50 = 0.058 μM or 58 nM) [2][3]. Therefore, for studies where potent, low-nanomolar ACAT inhibition is a confounding variable or requires a specific therapeutic window, Phenylpyropene A's micromolar potency provides a distinct, quantifiable difference.
| Evidence Dimension | ACAT Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | 0.8 μM |
| Comparator Or Baseline | Phenylpyropene B (0.8 μM) and Pyripyropene A (0.058 μM) |
| Quantified Difference | Phenylpyropene A is ~14-fold less potent than Pyripyropene A. (800 nM vs 58 nM). No difference vs. Phenylpyropene B. |
| Conditions | In vitro enzyme assay using rat liver microsomes [2]. |
Why This Matters
This enables selection of a less potent ACAT inhibitor, offering a wider experimental window for titration and reducing the risk of complete target suppression in complex biological models.
- [1] Kwon, O. E., Rho, M. C., Song, H. Y., Lee, S. W., Chung, M. Y., Lee, J. H., Kim, Y. H., Lee, H. S., & Kim, Y. K. (2002). Phenylpyropene A and B, new inhibitors of acyl-CoA: cholesterol acyltransferase produced by Penicillium griseofulvum F1959. The Journal of Antibiotics, 55(11), 1004–1008. View Source
- [2] Lee, S. W., Rho, M. C., Choi, J. H., Kim, K., Choi, Y. S., Lee, H. S., & Kim, Y. K. (2008). Inhibition of diacylglycerol acyltransferase by phenylpyropenes produced by Penicillium griseofulvum F1959. Journal of Microbiology and Biotechnology, 18(11), 1785–1788. View Source
- [3] Tomoda, H., Kim, Y. K., Nishida, H., Masuma, R., & Omura, S. (1994). Pyripyropenes, novel inhibitors of acyl-CoA:cholesterol acyltransferase produced by Aspergillus fumigatus. I. Production, isolation, and biological properties. The Journal of Antibiotics, 47(2), 148–153. View Source
